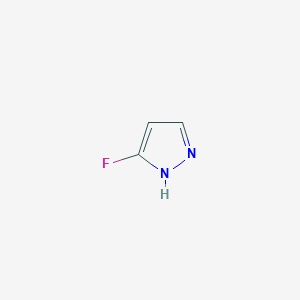

3-Fluoro-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDHCIJGEKNYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567640 | |

| Record name | 5-Fluoro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14521-81-4 | |

| Record name | 5-Fluoro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 1h Pyrazole and Its Derivatives

Cyclization Reactions in Fluoropyrazole Synthesis

Cyclization reactions are a cornerstone in the synthesis of the pyrazole (B372694) core. These methods can be broadly categorized into cyclocondensation and cycloaddition reactions, both of which have been successfully adapted for the preparation of fluorinated pyrazoles. mdpi.com

Cyclocondensation Approaches Utilizing Hydrazines and Fluorinated 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, a classic method involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, remains a primary and direct route to pyrazoles. beilstein-journals.orgresearchgate.netnih.gov The adaptation of this method using fluorinated 1,3-dicarbonyl compounds provides a straightforward pathway to fluorinated pyrazoles. researchgate.net For instance, the reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines can yield 3-trifluoromethyl-pyrazoles. nih.gov The choice of solvent can significantly impact the regioselectivity of this reaction, with aprotic dipolar solvents sometimes favoring the formation of a single regioisomer. nih.gov

The mechanism of the Knorr synthesis generally involves the initial reaction of the more nucleophilic nitrogen of the hydrazine (B178648) with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. beilstein-journals.org In the case of unsymmetrical fluorinated 1,3-dicarbonyls and substituted hydrazines, the reaction can lead to a mixture of regioisomers. mdpi.com The initial nucleophilic attack can occur at either carbonyl group, and the subsequent cyclization determines the final substitution pattern on the pyrazole ring.

Achieving regioselective control is a critical challenge in the synthesis of specifically substituted pyrazoles like 3-fluoro-1H-pyrazole. beilstein-journals.org When unsymmetrical fluorinated 1,3-dicarbonyl compounds react with substituted hydrazines, the formation of two regioisomers is possible. mdpi.com Several strategies have been developed to address this. For example, using specific reaction conditions, such as aprotic dipolar solvents or catalysts like copper(II) nitrate, can favor the formation of one isomer over the other. mdpi.comnih.gov Another approach involves the reaction of 2,2-difluorovinyl ketones with monosubstituted hydrazines, which has been shown to produce 5-fluoropyrazoles regioselectively. acs.org A subsequent reaction sequence involving N-unsubstituted 3-fluoropyrazoles can then be used for a regiocontrolled synthesis of N-substituted 3-fluoropyrazoles. acs.org

Table 1: Examples of Cyclocondensation Reactions for Fluoropyrazole Synthesis

| Fluorinated Precursor | Hydrazine | Key Conditions | Product(s) | Reference |

| Fluorinated 1,3-dicarbonyl | Substituted hydrazine | Varies | Mixture of regioisomers | mdpi.com |

| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | Aprotic dipolar solvent | Predominantly one regioisomer | nih.gov |

| 2,2-Difluorovinyl ketone | Monosubstituted hydrazine | Neutral or basic | 5-Fluoropyrazoles | acs.org |

| 2-(Trifluoromethyl)-1,3-diketone | Hydrazine derivative | Not specified | 4-(Trifluoromethyl)pyrazole | researchgate.net |

Mechanistic Investigations of Cyclocondensation Pathways

Cycloaddition Reactions Involving 1,3-Dipoles and Fluorinated Dipolarophiles

1,3-Dipolar cycloaddition reactions offer a powerful and versatile alternative for constructing the pyrazole ring. mdpi.com These reactions typically involve the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, which can be a fluorinated alkene or alkyne. researchgate.net This method allows for the synthesis of a wide range of substituted pyrazoles with good control over regioselectivity. researchgate.net

Intramolecular cyclization presents an effective strategy for the synthesis of fluorinated pyrazoles. sci-hub.se One such approach involves the cyclization of α,β-alkynic hydrazones. For example, a transition-metal-free method utilizing a hypervalent iodine reagent has been developed for the synthesis of 3-trifluoromethylpyrazoles through the trifluoromethylation and subsequent cyclization of α,β-alkynic hydrazones. rsc.org Another strategy involves the intramolecular cyclization of a trinitromethyl-functionalized hydrazone precursor to form a stable dinitromethyl-functionalized zwitterionic pyrazole. acs.org

The intermolecular cyclization of hydrazones with fluoroalkenes provides a route to fluorinated pyrazoles. olemiss.edu For instance, the reaction of aldehyde-derived hydrazones with tribromofluoromethane (B1329301) in the presence of a ruthenium(II) catalyst can produce 4-fluoropyrazoles. scispace.com This reaction is believed to proceed through a radical-initiated mechanism. scispace.com Additionally, the reaction of hydrazones with fluoroalkenes containing a leaving group can lead to the formation of pyrazolines, which can then be aromatized to the corresponding pyrazoles. mdpi.comresearchgate.net

Intramolecular Cyclization Strategies for Fluorinated Pyrazoles

Ring Closure Reactions from Fluorinated Precursors

A cornerstone in the synthesis of fluorinated pyrazoles is the construction of the heterocyclic ring from precursors that already contain the fluorine atom. mdpi.com This approach, often involving cyclocondensation reactions, is highly effective for controlling the regiochemistry of the final product. A prevalent method is the reaction of fluorinated 1,3-dicarbonyl compounds or their synthetic equivalents with various hydrazine derivatives. beilstein-journals.orgnih.gov

For instance, 2,2-difluorovinyl ketones can react with monosubstituted hydrazines to regioselectively yield 5-fluoropyrazoles. acs.org This transformation proceeds by the replacement of a fluorine atom by the substituted nitrogen of the hydrazine, followed by dehydration. acs.org Similarly, reacting 2,2-difluorovinyl ketones with hydrazine monohydrate in the presence of an acid like trifluoroacetic acid leads to N-unsubstituted 3-fluoropyrazoles. acs.org

Another powerful strategy involves the reaction of vinyl ketones with an electrophilic fluorinating agent like Selectfluor, followed by treatment with hydrazine in boiling ethanol (B145695) to produce the corresponding fluoropyrazole. sci-hub.se A three-component synthesis has also been developed, reacting aldehydes, hydrazines, and α-fluoronitroalkenes, promoted by trifluoroacetic acid, to yield 4-fluoropyrazoles. sci-hub.seresearchgate.net This method uses atmospheric oxygen as the oxidant in a metal-free process. sci-hub.seresearchgate.net

| Fluorinated Precursor | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2,2-Difluorovinyl ketones | Monosubstituted hydrazines | 5-Fluoropyrazoles | Not specified | acs.org |

| 2,2-Difluorovinyl ketones | Hydrazine monohydrate, Trifluoroacetic acid | N-unsubstituted 3-Fluoropyrazoles | Not specified | acs.org |

| Vinyl ketone | 1. Selectfluor 2. Hydrazine | Fluoropyrazole | 73% | sci-hub.se |

| α-Fluoronitroalkenes | Aldehydes, Hydrazines, Trifluoroacetic acid | 4-Fluoropyrazoles | 25-81% | sci-hub.seresearchgate.net |

| Perfluoroalkenylated enals | Hydrazine hydrate | 3-Perfluoroalkyl-4-substituted-pyrazoles | 64-84% | mdpi.com |

Fluorination Strategies for Pyrazole Scaffolds

Alternative strategies focus on introducing the fluorine atom onto a pre-existing pyrazole ring or at the very beginning of a multi-step synthesis. These methods offer flexibility but come with their own challenges, such as regioselectivity. researchgate.net

Direct Electrophilic Fluorination of Pyrazole Rings

Direct fluorination involves the substitution of a hydrogen atom on the pyrazole ring with fluorine using a potent electrophilic fluorinating agent. researchgate.net This method is one of the most direct ways to synthesize fluoropyrazoles, though it can sometimes lead to mixtures of mono- and di-fluorinated products. sci-hub.se

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent due to its efficiency and relative ease of handling. evitachem.comkuleuven.be The direct fluorination of various pyrazole substrates with Selectfluor in a solvent like acetonitrile (B52724) can produce 4-fluoropyrazoles. sci-hub.seresearchgate.net For example, studies have shown that direct fluorination of pyrazoles at the C4 position with Selectfluor can result in yields ranging from 33% to 46%. sci-hub.se The fluorination of 3,5-disubstituted pyrazoles using this reagent has been achieved with yields up to 67%. rsc.org

In some cases, the reaction can be promoted by microwave irradiation, significantly reducing reaction times compared to conventional heating. researchgate.net An unexpected metal-free reaction occurs when pyrazoles bearing certain methylene (B1212753) groups at the C4 position are treated with Selectfluor, leading to C-C bond cleavage and the formation of 4-fluoro-pyrazole products in moderate to good yields. researchgate.netscispace.com

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrazoles | Selectfluor, Acetonitrile | 4-Fluoropyrazoles / 4,4-Difluoropyrazoles | 33-46% | sci-hub.se |

| 3,5-Disubstituted pyrazoles | Selectfluor® | 4-Fluorinated pyrazoles | Up to 67% | rsc.org |

| 4-Hydroxymethylpyrazoles | Selectfluor, Acetonitrile, Heat | 4-Fluoropyrazoles | 47-63% | sci-hub.se |

| 1-Aryl-3,5-substituted pyrazoles | Selectfluor, Acetonitrile, Microwave (30 min) | 4-Fluorinated pyrazole | Up to 60% | researchgate.net |

Introduction of Fluorine at Early Synthetic Stages

To circumvent issues of regioselectivity often encountered in direct fluorination, an alternative approach is to use simple, fluorinated building blocks at the beginning of the synthetic sequence. researchgate.netkuleuven.be This strategy ensures the fluorine atom is precisely positioned in the final molecule.

A notable example is the synthesis of 3-fluoro pyrazolo[1,5-a]pyrimidine (B1248293) analogues starting from fluoroacetonitrile (B113751) and benzoyl chloride. kuleuven.be This route creates a 3-amino-4-fluoro pyrazole intermediate, which then undergoes further cyclization. kuleuven.be Another innovative method involves the sequential substitution of 2-trifluoromethyl-1-alkenes. keio.ac.jp This process begins with an SN2'-type reaction with hydrazines to form 1,1-difluoro-1-alkenes, which then undergo an intramolecular nucleophilic vinylic substitution (SNV) to cyclize into the desired 3-fluoropyrazoles. keio.ac.jp

Nucleophilic Substitution Reactions for Fluoropyrazole Formation

Nucleophilic fluorination is another key method, typically involving the displacement of a leaving group on the pyrazole ring with a fluoride (B91410) ion source. researchgate.net The classic Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoride salt derived from an aminopyrazole, is a well-known example of this type of transformation. researchgate.netresearchgate.net

More contemporary methods have also been developed. For instance, a one-flask procedure allows for the synthesis of 5-fluoropyrazoles by treating N-protected pyrazoles with n-butyllithium (nBuLi) to generate a carbanion, which then reacts with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). sci-hub.se This method has been used to prepare various fluoropyrazoles on a multigram scale with yields ranging from 5% to 73%. sci-hub.se Additionally, the intramolecular SNV reaction of 1,1-difluoro-1-alkenes, formed from 2-trifluoromethyl-1-alkenes, represents a sophisticated use of nucleophilic substitution to achieve cyclization and form the fluoropyrazole ring. keio.ac.jp

Metal-Catalyzed and Metal-Free Synthetic Routes

The synthesis of fluoropyrazoles can be accomplished through both metal-catalyzed and metal-free pathways, offering a diverse toolkit for chemists.

Metal-Catalyzed Routes: Transition metals like gold, silver, and copper have been shown to effectively catalyze the formation of fluorinated pyrazoles. nih.gov A gold(I)-catalyzed tandem aminofluorination of alkynyl hydrazones in the presence of Selectfluor has been developed to produce 4-fluoropyrazoles. nih.govmdpi.com Silver catalysis has been employed in a regioselective one-pot cyclization reaction between diazo reagents and fluoronitroalkenes to access 4-aryl-3-fluoropyrazoles. acs.orgresearchgate.net Copper-catalyzed "click" reactions and other condensations also represent viable routes to these heterocyclic structures. researchgate.netorganic-chemistry.org

Metal-Free Routes: Several synthetic methods proceed efficiently without the need for a metal catalyst. mdpi.com The previously mentioned three-component reaction of aldehydes, hydrazines, and α-fluoronitroalkenes is promoted by trifluoroacetic acid. sci-hub.se Additionally, the oxidative fluorination of certain pyrazoles at the C4 position using Selectfluor can proceed without any metal, sometimes involving an unexpected C-C bond cleavage. sci-hub.seresearchgate.netscispace.com These metal-free conditions are often desirable as they can simplify purification and reduce the environmental impact of the synthesis.

| Route Type | Catalyst/Promoter | Reaction Type | Reference |

|---|---|---|---|

| Metal-Catalyzed | Gold(I) | Tandem aminofluorination of alkynyl hydrazones | nih.govmdpi.com |

| Metal-Catalyzed | Silver(I) | One-pot cyclization of diazo reagents and fluoronitroalkenes | acs.orgresearchgate.net |

| Metal-Catalyzed | Copper | Condensation and "click" reactions | researchgate.netorganic-chemistry.org |

| Metal-Free | Selectfluor | Oxidative fluorination/C-C bond cleavage | researchgate.netscispace.com |

| Metal-Free | Trifluoroacetic acid | Three-component reaction (aldehydes, hydrazines, α-fluoronitroalkenes) | sci-hub.seresearchgate.net |

Palladium-Catalyzed Coupling Reactions for Substituted Fluoropyrazoles

Palladium catalysis is a cornerstone for the functionalization of the fluoropyrazole core, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The Suzuki-Miyaura cross-coupling reaction is a prominent example, frequently used to introduce aryl or heteroaryl groups onto the pyrazole ring. In a typical approach, a halogenated fluoropyrazole derivative is coupled with an aryl boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

A notable strategy involves the Stille coupling, where organostannanes are used as coupling partners. For instance, 5-tributylstannyl-4-fluoropyrazole, prepared from fluoro(tributylstannyl)acetylene, undergoes smooth palladium-catalyzed cross-coupling with various aryl iodides to produce the corresponding 5-aryl-4-fluoropyrazoles in good yields. rsc.orgresearchgate.net

Multicomponent strategies have also incorporated palladium catalysis to build complex pyrazole systems in a single pot. A four-component synthesis can be achieved by reacting p-bromo-substituted terminal alkynes, acyl chlorides, and arylhydrazines to form a p-bromophenylpyrazole in situ. This intermediate is then subjected to a sequential palladium-catalyzed Suzuki coupling with a boronic acid or ester to yield biaryl-substituted pyrazoles. beilstein-journals.org Other palladium-catalyzed processes, such as the ring-opening of 2H-azirines with hydrazones, also provide access to polysubstituted pyrazoles. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Reactants | Product | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Halogenated fluoropyrazole, Aryl boronic acid | Aryl-substituted fluoropyrazole | |

| Stille Coupling | Palladium Catalyst | 5-tributylstannyl-4-fluoropyrazole, Aryl iodide | 5-Aryl-4-fluoropyrazole | rsc.orgresearchgate.net |

| 4-Component Suzuki | Pd Catalyst | p-Bromo-alkyne, Acyl chloride, Arylhydrazine, Boronic acid | Biaryl-substituted pyrazole | beilstein-journals.org |

Copper-Catalyzed and Nickel-Catalyzed Processes in Fluoropyrazole Synthesis

Copper and nickel catalysts offer powerful and often more economical alternatives to palladium for constructing and functionalizing fluoropyrazoles. Copper-catalyzed reactions are particularly versatile. For example, the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides substituted pyrazoles using inexpensive cuprous oxide (Cu₂O) as the promoter and air as the oxidant. organic-chemistry.org The well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is another robust method for creating complex pyrazole-containing structures, such as 4-pyrazolyl-1,2,3-triazoles. beilstein-journals.orgresearchgate.net

Copper catalysis also facilitates the crucial formation of C-N bonds. One protocol involves a three-component reaction of enaminones, hydrazine, and various aryl halides to produce 1,3-substituted pyrazoles. beilstein-journals.org Furthermore, copper-mediated methods have been developed for synthesizing 4-(trifluoromethyl)pyrazoles. mdpi.com

Nickel catalysts have also found a niche in pyrazole synthesis. Air-stable Ni(0) complexes can catalyze the transformation of isoxazoles into pyrazoles in a single step, representing a formal atom-exchange process. organic-chemistry.org Additionally, nickel-catalyzed aminofluoroalkylative cyclization of styrenes has been reported as a route to fluoro-γ-lactams, showcasing the potential of nickel in fluorine chemistry. acs.org

| Catalyst System | Reaction Type | Key Features | Reference |

| Copper (Cu₂O) | Aerobic Oxidative [3+2] Cycloaddition | Uses air as a green oxidant; high atom economy. | organic-chemistry.org |

| Copper (CuI) | Azide-Alkyne Cycloaddition (Click Chemistry) | Robust and general method for linking pyrazoles to other heterocycles. | beilstein-journals.orgresearchgate.net |

| Nickel (Ni(0) complex) | Isoxazole to Pyrazole Transformation | Formal atom-exchange at the internal heteroatoms of the ring. | organic-chemistry.org |

Acid-Catalyzed and Base-Mediated Cyclizations

Acid and base catalysis provides fundamental and effective pathways for the cyclization step in fluoropyrazole synthesis. These methods often rely on the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.

A prominent acid-catalyzed approach involves the reaction of trifluoromethylated ynones with arylhydrazines. The acidic catalyst promotes the formation of a hydrazone intermediate, which can then be isolated and cyclized into a 3-CF3-pyrazole upon treatment with a base. researchgate.net This solvent-switchable procedure allows for regioselective control. Acetic acid has been shown to catalyze the (3+2) cyclization of 2-aroyl-3-aryl-1,1-dicyanocyclopropanes with arylhydrazines. acs.org In some cases, a strong acid like trifluoroacetic acid can promote the formation of an azomethine imine intermediate from an aldehyde and a hydrazine, which then undergoes a [3+2] cycloaddition with a suitable alkene. sci-hub.se

Base-mediated cyclizations are equally important. A metal-free, two-component synthesis of 3,5-disubstituted 1H-pyrazoles proceeds via an initial acid-catalyzed propargylation of a hydrazine, followed by a base-mediated 5-endo-dig cyclization. organic-chemistry.org Base-mediated [3+2] cycloaddition reactions of 2-alkynyl-1,3-dithianes and sydnones have also been developed for regioselective pyrazole synthesis. acs.org

Catalyst-Free Approaches in Fluoropyrazole Synthesis

The development of catalyst-free synthetic routes is a key goal in green chemistry, and several such methods for preparing fluoropyrazoles have been established. These reactions often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures.

One notable example is the thermal electrocyclization of vinyldiazo compounds, which rearrange to form pyrazoles in good yields without the need for a catalyst. organic-chemistry.org Another operationally simple, catalyst-free method is the [3+2] cycloaddition between trifluoroacetaldehyde (B10831) N-triftosylhydrazone and various alkynes, which provides 3-trifluoromethylpyrazoles with broad substrate scope. organic-chemistry.org

Three-component reactions can also be designed to proceed without a catalyst. The reaction of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides yields 3-trifluoromethylpyrazoles under mild, catalyst-free conditions. organic-chemistry.org Furthermore, a general and practical temperature-controlled approach for the synthesis of pyrazoles via electrophilic cyclization has been developed that proceeds in the absence of any transition-metal catalysts or external oxidants. mdpi.com

Novel and Emerging Synthetic Approaches

The quest for more efficient and diverse methods for synthesizing fluoropyrazole libraries has led to the exploration of innovative strategies like multicomponent reactions and flow chemistry. These approaches prioritize atom economy, operational simplicity, and the rapid generation of molecular complexity.

Multicomponent Reactions for Diverse Fluoropyrazole Libraries

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. beilstein-journals.orgdovepress.com This approach is highly convergent and atom-economical, making it ideal for generating libraries of structurally diverse fluoropyrazoles for drug discovery and other applications. nih.govmdpi.comresearchgate.net

Various MCR strategies have been successfully applied to pyrazole synthesis. beilstein-journals.org For example, a one-pot, three-component reaction of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde can yield highly substituted pyrazoles. beilstein-journals.org These reactions can be catalyzed by a range of catalysts, including Lewis acids like Ytterbium(III) perfluorooctanoate [Yb(PFO)₃]. beilstein-journals.org

More complex, sequential MCRs have also been designed. A four-component synthesis can combine a Sonogashira coupling and subsequent cyclization to produce pyrazoles, which can then be further functionalized in the same pot via a Suzuki coupling, all using a single palladium catalyst. beilstein-journals.org This modularity allows for the rapid assembly of complex biaryl-substituted pyrazoles. Fluorous-enhanced MCRs (F-MCRs) use a fluorous-tagged starting material to simplify purification via fluorous solid-phase extraction (F-SPE), facilitating the creation of clean compound libraries. nih.gov

| MCR Type | Components | Key Feature | Reference |

| Three-Component | 1,3-Dicarbonyl, Hydrazine, Aldehyde | Direct assembly of the pyrazole core. | beilstein-journals.org |

| Four-Component | Aryl iodide, Terminal alkyne, Carbon monoxide, Hydrazine | In situ generation of alkynone intermediate via Pd-catalyzed carbonylation. | beilstein-journals.org |

| Fluorous MCR (F-MCR) | Fluorous-tagged reactant, other components | Simplified purification using fluorous solid-phase extraction (F-SPE). | nih.gov |

| Sequential MCR | Alkyne, Acyl chloride, Hydrazine, Boronic acid | Combines multiple catalytic cycles (e.g., Sonogashira and Suzuki) in one pot. | beilstein-journals.org |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for the synthesis of fluorinated pyrazoles. google.com This technology allows for precise control over reaction parameters such as temperature and pressure, enhances safety when dealing with hazardous reagents or intermediates, and facilitates scalability. mdpi.com

The synthesis of key fluorinated pyrazole building blocks, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (DFMMP), a crucial intermediate for modern fungicides, has been successfully adapted to continuous flow processes. google.com This provides a more cost-competitive and environmentally friendly route compared to older batch methods. google.com

Flow reactors are also ideal for handling unstable or hazardous intermediates. For example, difluorodiazoethane (CF₂HCHN₂), a reagent for producing difluoromethylated pyrazoles, can be generated and consumed in situ in a flow system, avoiding the need to isolate and store this potentially explosive compound. The subsequent [3+2] cycloaddition with an alkyne can be performed in a second connected reactor coil. sci-hub.se Similarly, functionalization reactions, such as the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, have been performed efficiently and safely in flow reactors to produce a variety of derivatives. acs.org

Regioisomeric Control and Separation Techniques

The synthesis of asymmetrically substituted pyrazoles, including this compound and its derivatives, frequently encounters the challenge of regioselectivity, often yielding a mixture of isomers. nih.govacs.org The reaction between an unsymmetrical 1,3-dielectrophilic compound and a substituted hydrazine can, in principle, lead to two different regioisomeric products. conicet.gov.arorganic-chemistry.org Consequently, significant research has focused on methodologies to control the regiochemical outcome of these reactions and to efficiently separate the resulting isomers when mixtures are formed.

Strategies for Regioisomeric Control

Controlling the regioselectivity of the pyrazole ring formation is paramount for an efficient synthesis. Several key factors, including the choice of solvent, the structure of the starting materials, and the reaction conditions, have been found to profoundly influence the isomeric ratio of the products.

Influence of Solvents

The reaction solvent can play a decisive role in directing the regioselectivity of pyrazole formation. Studies have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically improve the regioselectivity compared to conventional solvents like ethanol. acs.orgconicet.gov.ar For instance, in the synthesis of N-methylpyrazoles from the condensation of a 1,3-diketone with methylhydrazine, switching the solvent from ethanol to HFIP can change the isomeric ratio from nearly equimolar to highly selective (up to 99:1) in favor of one regioisomer. conicet.gov.arnih.gov This enhanced selectivity is attributed to the unique properties of the fluorinated solvents. conicet.gov.ar

| Solvent | Reaction Conditions | Regioisomeric Ratio (Isomer A* : Isomer B**) | Reference |

|---|---|---|---|

| Ethanol (EtOH) | Room Temperature | 45 : 55 | conicet.gov.ar |

| 2,2,2-Trifluoroethanol (TFE) | Room Temperature | 98 : 2 | conicet.gov.ar |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temperature | >99 : 1 | conicet.gov.ar |

*Isomer A: 3-(2-furyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole **Isomer B: 5-(2-furyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Influence of Precursors and Reagents

A highly effective strategy for achieving regiocontrol is the careful design of starting materials. The reaction of 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones with monosubstituted hydrazines demonstrates remarkable regioselectivity. scispace.com When phenylhydrazine (B124118) is used, the reaction selectively yields 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazoles. scispace.com In contrast, using methylhydrazine under similar conditions selectively produces 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazoles. scispace.com

Another regiocontrolled approach involves the use of 2,2-difluorovinyl ketones as precursors. These compounds react with monosubstituted hydrazines to afford 5-fluoropyrazoles selectively. acs.org A different synthetic route starting from the same precursors can lead to the corresponding 3-fluoropyrazoles, thus providing controlled access to either regioisomer based on the chosen reaction pathway. acs.org Furthermore, the choice of base and solvent during N-alkylation of an existing pyrazole ring can also dictate the isomeric outcome. For example, alkylating ethyl 1H-pyrazole-3(5)-carboxylate can lead to different regioisomers depending on the base used, such as K₂CO₃ or NaH. nih.gov

Separation Techniques

When synthetic methods yield a mixture of regioisomers, effective separation techniques are required to isolate the desired compound.

Chromatographic Methods

Column chromatography over silica (B1680970) gel is the most widely employed method for separating pyrazole regioisomers. researchgate.netmdpi.commdpi.com The polarity differences between the isomers are often sufficient to allow for their separation using an appropriate eluent system. mdpi.com For analytical purposes, gas chromatography is a valuable tool to determine the precise ratio of isomers within a mixture. mdpi.com

More advanced chromatographic techniques have also been successfully applied:

Tandem Radial Chromatography: This method has been shown to provide a satisfactory separation of pyrazole isomers, often yielding pure compounds and minimizing product loss that can occur during subsequent recrystallization steps. mdpi.com

Preparative Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of not only regioisomers but also stereoisomers of complex pyrazole derivatives. nih.gov

Liquid Chromatography–Mass Spectrometry (LC-MS): This technique has been used for the effective separation of regioisomeric pyrazoles formed in multicomponent reactions. beilstein-journals.org

Other Separation Methods

For certain volatile pyrazole derivatives, separation can be achieved through methods that exploit differences in physical properties. A procedure for separating a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed based on the analysis of their boiling point versus pressure diagrams, allowing for separation by distillation. acs.org

| Technique | Type of Isomers Separated | Key Findings / Application | Reference |

|---|---|---|---|

| Silica Gel Column Chromatography | Regioisomers | A standard and widely used method for preparative separation. | researchgate.netmdpi.commdpi.com |

| Gas Chromatography (GC) | Regioisomers | Used for analyzing the ratio of isomers in a mixture. | mdpi.com |

| Preparative Supercritical Fluid Chromatography (SFC) | Stereoisomers, Regioisomers | Effective for resolving isomers with high purity and good mass recovery. | nih.gov |

| Tandem Radial Chromatography | Regioisomers | Affords satisfactory separation and can minimize the need for recrystallization. | mdpi.com |

| Distillation (based on boiling point analysis) | Regioisomers | Applicable for volatile isomers like methyl-trifluoromethyl-pyrazoles. | acs.org |

Mechanistic Organic Chemistry and Reaction Dynamics of 3 Fluoro 1h Pyrazole

Reactivity Profiles of 3-Fluoro-1H-Pyrazole

The pyrazole (B372694) ring is an aromatic heterocycle with an excess of π-electrons. Generally, nucleophilic attacks are favored at the 3 and 5 positions, while electrophilic substitution occurs preferentially at the 4-position. nih.govresearchgate.net The presence of a highly electronegative fluorine atom at the 3-position further influences this reactivity. olemiss.edu

Substitution Reactions and Derivatization at Various Positionsbenchchem.comresearchgate.net

The functionalization of the pyrazole scaffold is a cornerstone for developing new compounds with diverse applications. researchgate.net For this compound and its derivatives, substitution reactions are a primary method for creating a wide array of new molecules.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. olemiss.edu This effect, combined with the inherent reactivity of the pyrazole ring, makes the carbon atoms susceptible to nucleophilic attack, particularly at positions adjacent to electron-withdrawing groups. evitachem.com For instance, in 3-fluoro-5-nitro-1H-pyrazole, the fluorine atom at position 3 can undergo nucleophilic aromatic substitution, although it often requires harsh conditions.

The halogen atom in fluorinated pyrazoles can be displaced by various nucleophiles. In the case of 4-bromo-3-fluoro-1H-pyrazole, the bromine atom is susceptible to substitution by nucleophiles like thiols or amines. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of more complex heterocyclic compounds. For example, the reaction of 3-fluoro-5-nitro-1H-pyrazole with amines like hydrazine (B178648) or alkylamines at elevated temperatures (80–100°C) results in the formation of 3-amino-5-nitro-1H-pyrazole derivatives.

A variety of N-alkyl pyrazoles can be synthesized through methods such as using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst or under basic conditions with an alkyl halide electrophile. semanticscholar.orgmdpi.com The regioselectivity of N-alkylation on unsymmetrical pyrazoles is often controlled by steric factors. mdpi.comacs.org

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

| 3-Fluoro-5-nitro-1H-pyrazole | Hydrazine or alkylamines | 3-Amino-5-nitro-1H-pyrazole derivatives | Nucleophilic Aromatic Substitution |

| 4-Bromo-3-fluoro-1H-pyrazole | Thiols or amines | 4-Thio/Amino-3-fluoro-1H-pyrazole derivatives | Nucleophilic Substitution |

| 3-Substituted 1H-pyrazoles | Trichloroacetimidates, Brønsted acid | N1-alkyl pyrazoles | N-Alkylation |

| 3-Substituted 1H-pyrazoles | Alkyl halides, base | N-alkyl pyrazoles | N-Alkylation |

Nucleophilic Attack on Electron-Deficient Centers

Oxidation and Reduction Pathways of the Pyrazole Ringbenchchem.com

Fluorinated pyrazoles can participate in both oxidation and reduction reactions, expanding their synthetic utility. smolecule.com The specific conditions and reagents for these transformations depend on the desired outcome and the other substituents present on the pyrazole ring.

A significant reaction is the reduction of a nitro group, which can be readily converted to an amine. For example, the nitro group of 3-fluoro-5-nitro-1H-pyrazole can be reduced to an amino group using catalytic hydrogenation (H₂/Pd-C) or tin and hydrochloric acid (Sn/HCl). This resulting 3-fluoro-5-amino-1H-pyrazole is a valuable intermediate for synthesizing various heterocyclic compounds. Similarly, the nitro group in 3-fluoro-4-nitro-1H-pyrazole can be reduced to an amine using reducing agents like palladium on carbon or iron in acidic conditions. evitachem.com

Oxidation reactions are also possible. For instance, 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole can be oxidized using agents like hydrogen peroxide or potassium permanganate. smolecule.com The hydroxymethyl group of (3-fluoro-1-methyl-1H-pyrazol-4-yl)methanol can be obtained through the reduction of the corresponding carboxylic acid derivative using sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). vulcanchem.com

| Compound | Reagent(s) | Product | Reaction Type |

| 3-Fluoro-5-nitro-1H-pyrazole | H₂/Pd-C or Sn/HCl | 3-Fluoro-5-amino-1H-pyrazole | Reduction |

| 3-Fluoro-4-nitro-1H-pyrazole | Palladium on carbon or iron/acid | 3-Fluoro-4-amino-1H-pyrazole | Reduction |

| 3-(3-Fluoro-4-methylphenyl)-1H-pyrazole | Hydrogen peroxide or potassium permanganate | Oxidized product | Oxidation |

| 3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde | NaBH₄ or LiAlH₄ | (3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol | Reduction |

Diels-Alder Reactivity of Fluorinated Pyrazolesnih.gov

The synthesis of pyrazole derivatives can be achieved through various cycloaddition reactions. A common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. organic-chemistry.org Another approach involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov While the direct Diels-Alder reactivity of this compound itself is not extensively detailed in the provided context, the pyrazole ring system is a product of various cyclization strategies, including those analogous to Diels-Alder reactions in their component-wise construction of the ring. For example, pyrazolines can be formed through the condensation of α,β-ethylenic ketones with hydrazine derivatives, which are then oxidized to pyrazoles. nih.gov

Influence of Fluorine on Reactivity and Selectivity

The incorporation of fluorine into the pyrazole ring has profound effects on the molecule's reactivity and the selectivity of its reactions. olemiss.eduresearchgate.net The high electronegativity of fluorine creates strong electronic effects, typically acting as an electron-withdrawing group. olemiss.edu This influences the electron density of the pyrazole ring, making certain positions more susceptible to either nucleophilic or electrophilic attack.

The presence of fluorine can enhance the electrophilicity of the pyrazole ring, facilitating nucleophilic substitution reactions. This is particularly true for positions activated by other electron-withdrawing groups. For example, in 4-bromo-3-fluoro-1H-pyrazole, the electron-withdrawing nature of both the fluorine and bromine atoms activates the ring towards nucleophilic aromatic substitution.

Furthermore, fluorine's influence extends to directing the regioselectivity of reactions. In the synthesis of fluorinated pyrazoles from 2,2-difluorovinyl ketones and monosubstituted hydrazines, the reaction proceeds in a regioselective manner to afford 5-fluoropyrazoles. acs.org This selectivity arises from the specific reaction mechanism involving the replacement of a fluorine atom by the substituted nitrogen of the hydrazine. acs.org

Electron-Withdrawing Effects of Fluorine Substituents

The fluorine atom at the 3-position of the pyrazole ring exerts a significant electron-withdrawing effect, a consequence of its high electronegativity. olemiss.eduijpsonline.com This property profoundly influences the molecule's reactivity and electronic distribution. The electron-withdrawing nature of fluorine deactivates the pyrazole ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack. evitachem.com This effect is crucial in directing the regioselectivity of various reactions. For instance, in the synthesis of fluorinated pyrazoles, the presence of electron-withdrawing groups can make certain synthetic steps, like dehydration, more challenging. mdpi.com

Studies on related fluorinated pyrazoles have shown that the electron-withdrawing properties of fluorine can enhance the biological activity of the resulting compounds. ijpsonline.comresearchgate.netijpsonline.com This is often attributed to the increased binding affinity of the molecule to target proteins. ijpsonline.comijpsonline.com The strong carbon-fluorine bond also contributes to the metabolic stability of these compounds. olemiss.edu

The following table summarizes the impact of the electron-withdrawing fluorine substituent on the properties of the pyrazole ring:

| Property Affected | Consequence of Fluorine's Electron-Withdrawing Effect |

| Ring Reactivity | Deactivated towards electrophilic substitution, activated towards nucleophilic substitution. evitachem.com |

| Regioselectivity | Directs incoming groups during chemical reactions. |

| Acidity | Increases the acidity of the N-H proton. |

| Biological Activity | Can enhance binding affinity to biological targets. ijpsonline.comresearchgate.netijpsonline.com |

| Metabolic Stability | The strength of the C-F bond can improve metabolic stability. olemiss.edu |

Stereoelectronic Effects and Hyperconjugative Antiaromaticity

Stereoelectronic effects, particularly hyperconjugation, play a critical role in the reactivity of fluorinated pyrazoles. In certain 4H-pyrazole systems, the presence of fluorine substituents can lead to a phenomenon known as hyperconjugative antiaromaticity. nih.govresearchgate.net This occurs through the interaction of the diene π-system with the σ* antibonding orbital of the C-F bond. nih.gov This interaction destabilizes the ground state of the molecule, which can, in turn, accelerate reactions like the Diels-Alder cycloaddition by lowering the activation energy. researchgate.netmit.edu

Specifically, in 4,4-difluoro-4H-pyrazoles, the geminal fluorine atoms induce significant hyperconjugative antiaromaticity, leading to a destabilization of the molecule. researchgate.net This destabilization predisposes the molecule to react rapidly in cycloaddition reactions. researchgate.netmit.edu While this compound itself is an aromatic system, the principles of hyperconjugative effects are crucial in understanding the reactivity of related non-aromatic fluorinated pyrazole intermediates and derivatives. nih.govresearchgate.net Computational studies, such as Natural Bond Orbital (NBO) analysis, are instrumental in quantifying these stereoelectronic interactions. nih.gov

Reaction Mechanism Elucidation

Understanding the detailed reaction mechanisms for the synthesis and transformation of this compound is fundamental for optimizing reaction conditions and achieving desired products.

Identification of Key Intermediates (e.g., hemiaminals)

The synthesis of pyrazoles often proceeds through several key intermediates. One of the most significant is the hemiaminal intermediate, which is formed during the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent. mdpi.commdpi.commdpi.com Recent studies have highlighted the reversible formation of this hemiaminal intermediate, which can exist in equilibrium with other species under the reaction conditions. escholarship.orgthieme-connect.comfigshare.com The stability and subsequent reaction pathway of the hemiaminal can be influenced by the reaction conditions, ultimately determining the regioselectivity of the final pyrazole product. escholarship.orgthieme-connect.com

For instance, in the Knorr pyrazole condensation, the equilibrium of intermediates prior to the dehydration step is condition-dependent and controls the selectivity. escholarship.orgfigshare.com In some cases, the hemiaminal can be isolated and characterized, providing direct evidence for its role in the reaction mechanism. conicet.gov.ar The identification of such intermediates is often achieved through spectroscopic techniques like in situ NMR analysis. mdpi.com

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies are essential for a quantitative understanding of reaction rates and for elucidating the mechanistic pathways of pyrazole formation. Research on the condensation of 1,3-diketones with hydrazines has involved kinetic analysis to understand substituent effects on the reaction rate. researchgate.net Such studies can reveal the rate-determining step of the reaction and provide insights into the transition state structure.

By monitoring the reaction progress over time under various conditions, a detailed reaction pathway can be constructed. This analysis helps in identifying the factors that control the reaction's efficiency and selectivity. For example, kinetic data can help to build microkinetic models that describe the entire reaction network, including the formation of intermediates and byproducts. researchgate.net

Role of Catalysts and Reaction Conditions in Mechanistic Control

Catalysts and reaction conditions are powerful tools for controlling the mechanism and outcome of pyrazole synthesis. The choice of catalyst can significantly influence the regioselectivity and yield of the desired product. Both acid and base catalysis are commonly employed in pyrazole synthesis. nih.govescholarship.orgatlantis-press.com For example, acid catalysts can activate the carbonyl group of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine. beilstein-journals.org Conversely, basic conditions have been found to be optimal in certain Knorr pyrazole condensations, leading to high selectivity for a specific isomer. escholarship.orgthieme-connect.com

The reaction solvent can also play a crucial role. The use of fluorinated alcohols as solvents has been shown to improve the regioselectivity in the formation of certain fluorinated pyrazoles. conicet.gov.ar Other reaction parameters such as temperature and the use of microwave irradiation can also dramatically affect reaction times and yields. mdpi.com The table below provides examples of catalysts and conditions used in pyrazole synthesis and their impact on the reaction.

| Catalyst/Condition | Role in Mechanistic Control | Example Reaction |

| Acid Catalysis (e.g., HCl, H₂SO₄) | Activates carbonyl groups, facilitates dehydration. nih.govbeilstein-journals.org | Knorr pyrazole synthesis. |

| Base Catalysis (e.g., NaOH, Piperidine) | Promotes condensation and cyclization. researchgate.netescholarship.orgthieme-connect.com | Synthesis of pyrazole-containing dihydropyrimidinones. researchgate.net |

| Metal Catalysis (e.g., Cu, Pd, Ag) | Enables cross-coupling and cycloaddition reactions. mdpi.combeilstein-journals.org | Synthesis of substituted pyrazoles. mdpi.com |

| Fluorinated Solvents | Can improve regioselectivity. conicet.gov.ar | Synthesis of fluorinated pyrazoles. conicet.gov.ar |

| Microwave Irradiation | Reduces reaction times and can improve yields. mdpi.com | Synthesis of 3,5-disubstituted-1H-pyrazoles. mdpi.com |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Fluoro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the atomic connectivity and chemical environment within the molecule. For 3-Fluoro-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D techniques, is required for an unambiguous assignment. ipb.ptmdpi.com A key feature of unsymmetrically substituted 1H-pyrazoles is the existence of annular tautomerism, where the N-H proton can reside on either nitrogen atom, leading to a dynamic equilibrium between this compound and 5-fluoro-1H-pyrazole. This process significantly influences the observed NMR spectra.

The ¹H NMR spectrum is the first step in characterizing the proton framework of the molecule. The pyrazole (B372694) ring of this compound contains two hydrogen atoms, H4 and H5, and a single N-H proton. The chemical shifts and coupling patterns of these protons are diagnostic of their positions.

Chemical Shifts : The H4 proton typically resonates further upfield compared to the H5 proton. The presence of the electronegative fluorine atom at the C3 position influences the electronic environment of the neighboring protons.

Coupling Constants : Scalar coupling (J-coupling) provides connectivity information. A coupling constant between H4 and H5 (³JHH) confirms their adjacent positions on the ring. Furthermore, both protons will exhibit coupling to the fluorine atom at C3, with a three-bond coupling for H4 (³JHF) and a four-bond coupling for H5 (⁴JHF).

Regiochemistry : In N-substituted derivatives, where tautomerism is blocked, the distinct chemical shifts and coupling patterns of H4 and H5 allow for clear regiochemical assignment. sci-hub.st For the parent compound, the rapid tautomeric exchange at room temperature can lead to averaged signals and a broadened N-H peak.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Relevant Coupling Constants (Hz) |

| N-H | 12.0 - 13.5 | broad singlet (br s) | - |

| H5 | 7.6 - 7.8 | doublet of doublets (dd) | ³JHH, ⁴JHF |

| H4 | 6.4 - 6.6 | doublet of doublets (dd) | ³JHH, ³JHF |

Table 1: Predicted ¹H NMR data for this compound.

¹³C NMR spectroscopy is essential for defining the carbon backbone of this compound. The spectrum will show three distinct signals for the pyrazole ring carbons (C3, C4, and C5). The most informative features are the direct and long-range carbon-fluorine coupling constants.

C3 Carbon : The carbon atom directly bonded to fluorine (C3) experiences a significant downfield shift and exhibits a large one-bond coupling constant (¹JCF), typically in the range of 230-250 Hz. acs.org

C4 and C5 Carbons : These carbons also show coupling to the fluorine atom. The two-bond coupling to C4 (²JCF) and the three-bond coupling to C5 (³JCF) are significantly smaller than ¹JCF but are crucial for confirming the assignments. acs.orgmdpi.com

Reference Data : For comparison, the parent pyrazole molecule shows signals for C3/C5 at approximately 134.6 ppm and for C4 at 105.8 ppm. chemicalbook.com The fluorine substitution at C3 breaks this symmetry and induces the characteristic shifts and couplings.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (nJCF, Hz) |

| C3 | 155 - 160 | ¹JCF ≈ 240 |

| C5 | 130 - 135 | ³JCF ≈ 10-15 |

| C4 | 100 - 105 | ²JCF ≈ 20-25 |

Table 2: Predicted ¹³C NMR data for this compound, highlighting the key C-F coupling constants.

¹⁹F NMR is a highly sensitive and powerful technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.netolemiss.edu It provides direct information about the chemical environment of the fluorine atom.

Chemical Shift : The ¹⁹F nucleus has a very wide chemical shift range, making it exceptionally sensitive to subtle changes in its electronic surroundings. lcms.cz For a fluorine atom attached to a pyrazole ring, the chemical shift is expected in the aromatic fluorine region. acs.org

Coupling : The signal in the ¹⁹F spectrum will be split by the neighboring protons, H4 (³JFH) and H5 (⁴JFH). This coupling provides a direct link between the fluorine atom and the proton framework, corroborating the assignments made from the ¹H NMR spectrum.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Relevant Coupling Constants (Hz) |

| ¹⁹F | -120 to -140 | doublet of doublets (dd) | ³JFH, ⁴JFH |

Table 3: Predicted ¹⁹F NMR data for this compound.

While 1D NMR spectra provide essential data, 2D NMR experiments are often necessary for the definitive and unambiguous assignment of all signals, especially in complex molecules. ipb.ptmdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, establishing connectivity. For this compound, a cross-peak between the H4 and H5 signals would confirm they are on adjacent carbons. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton to the carbon it is directly attached to via a one-bond coupling. princeton.edu This would definitively link the δH for H4 to the δC for C4, and δH for H5 to δC for C5.

H4 correlating to C3 and C5.

H5 correlating to C3 and C4.

The N-H proton correlating to C3 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique detects protons that are close in space, not necessarily through bonds. slideshare.net In cases where N-substituted isomers are formed, NOESY can be used to determine the regiochemistry by observing spatial proximity between the N-substituent and either the C5-proton or the C3-fluorine. wiley-vch.de

TOCSY, ADEQUATE : TOCSY (Total Correlation Spectroscopy) can identify all protons within a single spin system, while ADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can establish direct carbon-carbon bonds, though it is less commonly used for small molecules due to sensitivity limitations. researchgate.netua.es

The annular tautomerism of this compound is a dynamic process that can be investigated using variable-temperature (VT) NMR. ncl.res.in The rate of proton exchange between the two ring nitrogen atoms is temperature-dependent.

At high temperatures, the exchange is fast on the NMR timescale, resulting in a single set of time-averaged signals for the pyrazole ring. As the temperature is lowered, the rate of exchange decreases. If the rate becomes slow enough, the individual signals for the two distinct tautomers (3-fluoro and 5-fluoro isomers) may be resolved. This process, known as decoalescence, allows for the direct observation of both tautomers and the determination of their relative populations. Further analysis of the line-shape changes as a function of temperature can provide the kinetic and thermodynamic parameters (activation energy, enthalpy, and entropy) for the tautomerization process. nsf.gov

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY, TOCSY, ADEQUATE)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy.

Molecular Ion : The molecular formula of this compound is C₃H₃FN₂. Its monoisotopic mass is 86.0280 Da. uni.lu

Ionization Techniques : Soft ionization techniques like Electrospray Ionization (ESI) are commonly used, which typically generate protonated molecules [M+H]⁺ or other adducts. nih.gov

Observed Ions : In ESI-MS, common adducts would be observed, confirming the molecular weight. uni.lu

Fragmentation : Under higher energy conditions (e.g., Electron Impact or collision-induced dissociation), the pyrazole ring can fragment in characteristic ways, such as by losing molecular nitrogen (N₂) or hydrogen cyanide (HCN), providing further evidence for the heterocyclic core.

| Adduct / Ion | Formula | Calculated m/z |

| [M]⁺ | [C₃H₃FN₂]⁺ | 86.0275 |

| [M+H]⁺ | [C₃H₄FN₂]⁺ | 87.0353 |

| [M+Na]⁺ | [C₃H₃FN₂Na]⁺ | 109.0172 |

| [M-H]⁻ | [C₃H₂FN₂]⁻ | 85.0207 |

Table 4: Predicted high-resolution mass spectrometry data for this compound and its common adducts. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with a chemical formula of C₃H₃FN₂, the expected monoisotopic mass is approximately 86.0280 daltons.

HRMS analysis, often using techniques like electrospray ionization (ESI), provides experimental m/z values that can be compared to calculated values for potential formulas. The high accuracy of this method allows for the confident determination of the elemental composition, distinguishing it from other isobaric compounds. For instance, the calculated m/z for the protonated molecule [M+H]⁺ of this compound is 87.0353. uni.lu Experimental HRMS data for similar fluorinated pyrazoles have shown excellent agreement between calculated and found m/z values, confirming their elemental compositions. mdpi.com

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 87.0353 |

| [M+Na]⁺ | 109.0172 |

| [M+NH₄]⁺ | 104.0618 |

| [M+K]⁺ | 124.9912 |

| [M-H]⁻ | 85.0207 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the parent molecule. The resulting fragmentation pattern is a molecular fingerprint that provides valuable information for structural confirmation. In electron impact (EI) ionization, the high energy leads to extensive fragmentation, which can be complex to interpret but offers detailed structural insights. miamioh.edu Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), typically result in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺), which is useful for confirming the molecular weight. miamioh.edu

The fragmentation of pyrazole rings often involves the cleavage of the N-N bond and subsequent loss of small neutral molecules like HCN or N₂. The presence of a fluorine atom can influence the fragmentation pathways, potentially leading to the loss of HF or other fluorine-containing fragments. Analysis of these characteristic fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, allows for the unambiguous confirmation of the this compound structure. While specific fragmentation data for this compound is not extensively detailed in the provided search results, the general principles of pyrazole fragmentation can be applied. For related fluorinated pyrazoles, fragmentation patterns have been successfully used to confirm their structural integrity.

Infrared (IR) Spectroscopy

Identification of Characteristic Functional Group Vibrations (e.g., C-F stretches)

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound, several characteristic absorption bands are expected.

The C-F stretching vibration is a particularly important diagnostic peak for fluorinated compounds. This vibration typically appears in the region of 1250–1000 cm⁻¹. For instance, in (3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol, the C-F stretch is observed around 1250 cm⁻¹. vulcanchem.com Similarly, for other fluorinated pyrazole derivatives, strong C-F stretching bands are noted around 1100-1171 cm⁻¹. jpionline.org The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the region of 3500–3200 cm⁻¹. vulcanchem.com The C=N stretching vibration within the pyrazole ring typically gives rise to an absorption band around 1600 cm⁻¹. vulcanchem.com The C-H stretching vibrations of the pyrazole ring are generally observed above 3000 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H stretch | ~3200 | vulcanchem.com |

| C=N stretch | ~1600 | vulcanchem.com |

| C-F stretch | ~1100 - 1250 | vulcanchem.com |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with very high precision.

For 4-fluoro-1H-pyrazole, a closely related isomer, single-crystal X-ray diffraction studies have been conducted at 150 K. iucr.orgnsf.goviucr.org These studies revealed that the compound crystallizes in the triclinic space group P-1, with two crystallographically unique molecules in the asymmetric unit. nsf.goviucr.org This detailed structural information confirms the planarity of the pyrazole ring and the positions of the substituent atoms. Although specific crystallographic data for this compound is not available in the search results, the methodology and the type of information obtained would be analogous. Such an analysis would provide unequivocal proof of the connectivity and stereochemistry of the molecule.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the internal molecular geometry, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the electronic and steric effects of the substituents on the pyrazole ring.

In fluorinated pyrazole derivatives, the C-F bond length is typically around 1.35 Å. olemiss.edu The bond lengths and angles within the pyrazole ring can be influenced by the electronic effects of the fluorine atom. For example, in 4-fluoro-1H-pyrazole, the C-N bond adjacent to the nitrogen atom is shorter than the one adjacent to the NH group. iucr.org

| Bond | Typical Length (Å) | Reference |

|---|---|---|

| C-F | ~1.35 | olemiss.edu |

| N-N | ~1.35 | vulcanchem.com |

Supramolecular Interactions and Hydrogen Bonding Networks in Crystal Lattices

The supramolecular architecture of 1H-pyrazoles in the solid state is primarily dictated by strong and directional N-H···N hydrogen bonds. The pyrazole ring possesses both a hydrogen-bond donor (the pyrrole-type N1-H) and a hydrogen-bond acceptor (the pyridine-type N2), facilitating the formation of well-defined self-assembly patterns. iucr.org Depending on the steric and electronic nature of substituents on the pyrazole ring, these interactions typically lead to the formation of common motifs such as dimers, trimers, tetramers, or polymeric chains known as catemers. mdpi.com

For halogenated pyrazoles, the resulting motif can vary. For instance, the crystal structures of 4-chloro- and 4-bromo-1H-pyrazole exhibit trimeric hydrogen-bonding arrangements. iucr.org In contrast, the isomeric 4-fluoro-1H-pyrazole forms one-dimensional polymeric chains, demonstrating that even a small, highly electronegative substituent can significantly alter the crystal packing. iucr.org

In the case of this compound, similar N-H···N hydrogen-bonded chains or cyclic motifs are expected to be the dominant organizing force in its crystal lattice. Furthermore, the presence of the highly electronegative fluorine atom introduces the possibility of other significant, weaker intermolecular interactions. Studies on substituted fluorinated pyrazoles, such as 3-(4-fluorophenyl)-1H-pyrazole, have revealed the presence of weak C-H···F interactions that contribute to linking molecules into a three-dimensional network. nih.gov It is therefore anticipated that the crystal structure of this compound would be stabilized by a combination of primary N-H···N hydrogen bonds and supplementary C-H···F and potentially π-π stacking interactions, a common feature for fluorinated pyrazoles.

Table 1: Common Hydrogen-Bonding Motifs in 1H-Pyrazoles

| Motif | Description |

|---|---|

| Dimer | Two pyrazole molecules linked by two N-H···N hydrogen bonds, forming a single ring. |

| Trimer | A cyclic arrangement of three pyrazole molecules connected by three N-H···N hydrogen bonds. |

| Tetramer | A cyclic arrangement of four pyrazole molecules connected by four N-H···N hydrogen bonds. |

| Catemer | A polymeric chain where molecules are linked sequentially by single N-H···N hydrogen bonds. |

This table is generated based on established pyrazole chemistry principles. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific atom-atom contacts and their relative contributions.

A specific Hirshfeld surface analysis for the parent this compound is not available in the reviewed scientific literature. However, analyses performed on various substituted pyrazole derivatives provide clear insight into the types of interactions that govern their crystal packing. These studies consistently highlight the prevalence of H···H, C···H/H···C, and contacts involving heteroatoms (O, N, halogens) as crucial for stabilizing the supramolecular assembly. scirp.orgresearchgate.netas-proceeding.com

For example, the analysis of a complex dihydropyrazole derivative revealed that van der Waals H···H contacts accounted for the largest portion of the Hirshfeld surface (68.6%), followed by C···H/H···C (18.3%), H···O/O···H (7.1%), and H···N/N···H (4.1%) contacts. researchgate.net Another study on a tosyl-dihydropyrazole derivative showed a similar distribution, with H···H (60.5%), O···H (20.4%), and C···H (10.7%) being the most significant. as-proceeding.com For a chlorophenyl-substituted pyrazole, the analysis quantified H···H (42.5%), H···C/C···H (35%), and H···Cl/Cl···H (12%) interactions. jst.go.jp

Table 2: Illustrative Hirshfeld Surface Contact Percentages for Various Substituted Pyrazole Derivatives

| Contact Type | 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide researchgate.net | 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole as-proceeding.com | 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole jst.go.jp |

|---|---|---|---|

| H···H | 68.6% | 60.5% | 42.5% |

| C···H / H···C | 18.3% | 10.7% | 35.0% |

| O···H / H···O | 7.1% | 20.4% | - |

| N···H / H···N | 4.1% | 6.5% | - |

| Cl···H / H···Cl | - | - | 12.0% |

Note: This table presents data for related but distinct molecules to illustrate the typical results of a Hirshfeld surface analysis. Data for this compound is not currently published.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-1H-pyrazole |

| 4-bromo-1H-pyrazole |

| 4-fluoro-1H-pyrazole |

| 3-(4-fluorophenyl)-1H-pyrazole |

| 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide |

| 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole |

Computational Chemistry and Theoretical Investigations of 3 Fluoro 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of heterocyclic compounds. derpharmachemica.comripublication.comresearchgate.net Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are frequently employed to model pyrazole (B372694) derivatives, providing a reliable balance between computational cost and accuracy. derpharmachemica.commdpi.com A key consideration for 3-Fluoro-1H-pyrazole is the potential for annular tautomerism, where the N-H proton can reside on either nitrogen atom, leading to 3-fluoro and 5-fluoro tautomers. Theoretical studies on substituted pyrazoles have shown that the preferred tautomer is influenced by the electronic nature of the substituent. mdpi.com For substituents capable of electron donation, such as the fluorine atom, the C3-tautomer (this compound) is generally found to be the more stable form. mdpi.com

Geometry Optimization and Energy Minimization

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. ripublication.comtandfonline.com This process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For pyrazole systems, DFT calculations accurately predict the planar geometry of the heterocyclic ring. semanticscholar.org The introduction of a fluorine atom at the C3 position is expected to cause minor perturbations in the local geometry, slightly shortening the C-F bond and influencing adjacent bond lengths and angles due to fluorine's high electronegativity.

Below is a table presenting exemplary optimized geometric parameters for a pyrazole ring, based on DFT calculations for related pyrazole compounds.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.35 | N1-N2-C3 | 104.5 |

| N2-C3 | 1.33 | N2-C3-C4 | 112.0 |

| C3-C4 | 1.41 | C3-C4-C5 | 105.0 |

| C4-C5 | 1.37 | C4-C5-N1 | 107.5 |

| C5-N1 | 1.34 | C5-N1-N2 | 111.0 |

| Note: These values are representative examples based on general DFT studies of pyrazole rings and are not specific experimental or calculated values for this compound. |

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nettandfonline.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. ripublication.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. ripublication.com

In pyrazole derivatives, the HOMO is typically a π-orbital distributed over the pyrazole ring, while the LUMO is often a π*-antibonding orbital. The fluorine substituent in this compound is expected to lower the energy of both the HOMO and LUMO due to its inductive electron-withdrawing effect.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -0.5 to -1.5 |

| Energy Gap (ΔE) | 5.5 to 6.5 |

Note: The values are typical ranges reported for pyrazole derivatives in computational studies and serve as an illustrative example. ripublication.com

Dipole Moment and Atomic Charges

| Compound | Calculated Dipole Moment (Debye) |

|---|---|

| 1H-Pyrazole | ~2.2 D |

| 3-Methyl-4,5,6,7-tetrafluoro-1H-indazole | ~1.6 D |

Note: Data is sourced from theoretical studies on the parent pyrazole and a fluorinated indazole derivative to provide context. psu.edu

Prediction of Spectroscopic Data (NMR, IR) and Comparison with Experimental Results

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. semanticscholar.orgmaterialsciencejournal.org DFT methods can calculate the vibrational frequencies corresponding to infrared (IR) spectra and the nuclear magnetic resonance (NMR) chemical shifts.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule. These calculated frequencies often show a systematic deviation from experimental values, but this can be corrected using scaling factors. researchgate.net For this compound, characteristic vibrational modes would include the N-H stretching frequency (typically above 3200 cm⁻¹), pyrazole ring stretching vibrations, and a strong C-F stretching vibration (around 1100 cm⁻¹). vulcanchem.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used within DFT to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netpsu.edu Computational predictions for fluorinated organic compounds have shown high accuracy. nih.gov For this compound, calculations would predict the chemical shifts for the ring protons and carbons, as well as the characteristic J-coupling constants between fluorine and adjacent carbon and hydrogen atoms.

| Proton | Experimental | Calculated (mp2/cc-pVTZ) |

|---|---|---|

| N-H | 12.55 | 11.96 |

| H3,5 | 7.55 | 7.54 |

Note: Data for the related compound 4-Fluoro-1H-pyrazole is used for illustrative purposes. semanticscholar.org

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule's surface. researchgate.net It is used to predict how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. materialsciencejournal.orgresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas of high electron density and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack.

For this compound, the MEP surface is expected to show strong negative potential around the pyridine-like nitrogen atom (N2) and the fluorine atom, making these the primary sites for interactions with electrophiles or hydrogen bond donors. A region of high positive potential is anticipated around the N-H proton, identifying it as the principal site for deprotonation and hydrogen bond donation. researchgate.net

Quantum Chemical Parameters and Reactivity Descriptors

From the calculated HOMO and LUMO energies, several quantum chemical parameters can be derived to describe the global reactivity of a molecule. derpharmachemica.comresearchgate.net These descriptors, based on conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity tendencies.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment. It is calculated as ω = χ² / (2η).

These descriptors are invaluable for comparing the reactivity of different pyrazole derivatives and for predicting their behavior in chemical reactions.

| Descriptor | Calculated Value (eV) |

|---|---|

| Electronegativity (χ) | 3.95 |

| Chemical Hardness (η) | 2.1 |

| Electrophilicity Index (ω) | 1.8 |

Note: The values are representative examples from a DFT study on a substituted pyrazole and are for illustrative purposes.

Electronegativity, Global Hardness, and Softness

Global reactivity descriptors are fundamental concepts in conceptual DFT that help in predicting the chemical behavior of molecules. researchgate.net These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

Electronegativity (χ) represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). researchgate.netmaterialsciencejournal.org

Global Hardness (η) measures the resistance of a molecule to change its electron distribution or charge transfer. materialsciencejournal.org A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high kinetic stability and low chemical reactivity. bibliotekanauki.pl

Global Softness (S) is the reciprocal of global hardness and indicates the molecule's capacity to accept electrons. researchgate.netmaterialsciencejournal.org "Soft" molecules are generally more reactive than "hard" molecules.

These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) with the following equations:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2